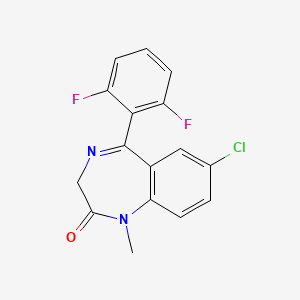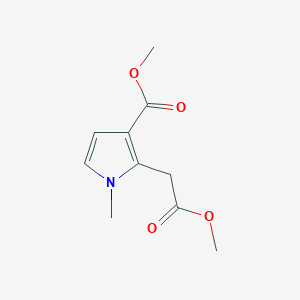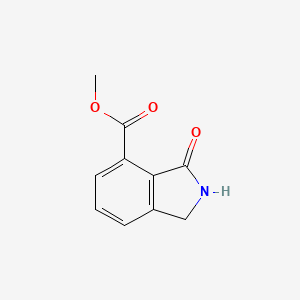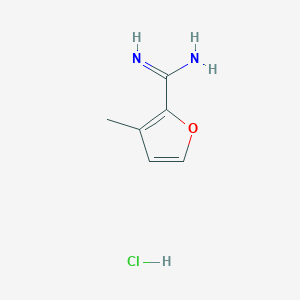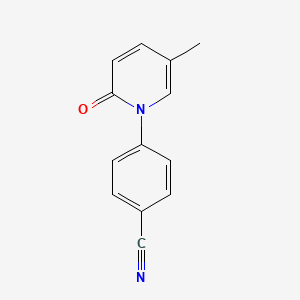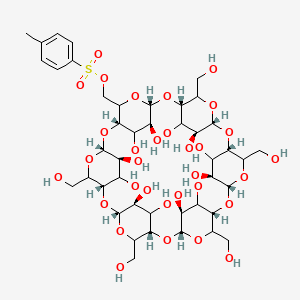![molecular formula C11H7F2NO2S B1419167 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1156584-75-6](/img/structure/B1419167.png)
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
概要
説明
The compound is a derivative of difluorophenylacetic acid, which is a type of fluorinated building block . These types of compounds are often used in chemical synthesis .
Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that this compound would have a molecular weight around 172.13 . Other properties like boiling point, melting point, etc., can’t be determined without specific information.科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Characterization : This compound has been synthesized and characterized in various studies. For instance, a related compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, was prepared and characterized using elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray diffraction, with a focus on its crystal structure and intermolecular interactions (Aydin et al., 2010).
Chemical Properties and Reactions
- Electrophilic Aromatic Reactivities : The rates of gas-phase elimination of acetic acid from 1-arylethyl acetates, including thiazolyl derivatives, have been measured, providing insights into the polarisability of thiazole and the effect of hydrogen bonding on the reactivity of N-containing heterocycles (August et al., 1986).
Photodegradation Studies
- Photo-degradation Analysis : The photo-degradation behavior of pharmaceutical compounds containing thiazole, such as {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, has been studied, providing insights into the formation of photo-degradation products and the impact of specific substituents on this process (Wu et al., 2007).
Potential Biological Activities
- Antimicrobial Activity : Compounds such as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid) derivatives have shown potential antimicrobial activity against bacteria, mycobacteria, and fungi, indicating the potential biological applications of these compounds (Krátký et al., 2017).
Crystallographic Studies
- Crystal Structure Analysis : The crystal structure of compounds related to 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid has been extensively studied, revealing details about the molecule's conformation and intermolecular interactions. For example, the study of the crystal structure of febuxostat–acetic acid provides insights into the arrangement of thiazole rings and their interactions with other functional groups (Wu et al., 2015).
Safety and Hazards
将来の方向性
The future directions of research and development would depend on the specific properties and potential applications of this compound. Difluorophenylacetic acids have been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA), which suggests potential applications in biochemistry or medicine .
作用機序
Target of Action
Compounds containing the thiazole ring and indole nucleus, which are present in this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of cellular targets .
Mode of Action
Thiazole derivatives have been known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, thiazole is a key component of Vitamin B1 (thiamine), which is essential for carbohydrate metabolism and normal functioning of the nervous system . Therefore, it is plausible that this compound may influence similar biochemical pathways.
Result of Action
Given the diverse biological activities of thiazole and indole derivatives , it is plausible that this compound may have a range of effects at the molecular and cellular level.
生化学分析
Biochemical Properties
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can act as a nucleophile, participating in nucleophilic substitution reactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels in the nervous system . Additionally, it can bind to proteins involved in inflammatory pathways, modulating their activity and potentially reducing inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression . Moreover, it can modulate the expression of genes involved in apoptosis, leading to increased cell death in tumor cells . The compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function . The presence of the difluorophenyl group enhances the compound’s binding affinity and specificity for its targets .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, with repeated exposure leading to cumulative changes in cell behavior .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidize the compound, followed by conjugation reactions that increase its solubility for excretion . The compound’s metabolism can influence its bioavailability and overall effectiveness .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . The compound’s subcellular distribution can influence its overall effectiveness and potential side effects .
特性
IUPAC Name |
2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c12-8-2-1-6(3-9(8)13)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZPOYXKTZBOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



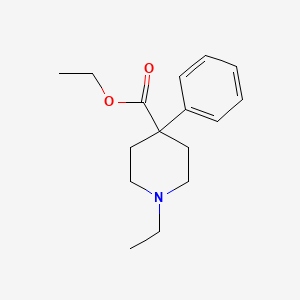
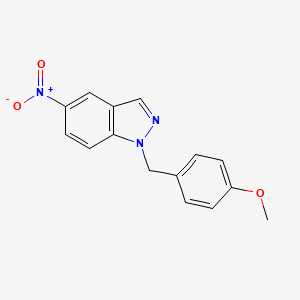
![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)
